molecular formula C9H9Cl2N B3372361 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-58-2

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3372361
CAS No.: 89315-58-2
M. Wt: 202.08 g/mol
InChI Key: HRGNUIZWSIKGMT-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines, characterized by the presence of chlorine atoms at the 6th and 8th positions on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and ensure selective substitution at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: Researchers use it to study the effects of chlorine substitution on the biological activity of isoquinoline derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms at the 6th and 8th positions can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with chlorine atoms at the 7th and 8th positions.

    6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms are located at the 6th and 7th positions.

    6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Bromine atoms replace chlorine atoms at the 6th and 8th positions.

Uniqueness

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The position of the chlorine atoms can influence the compound’s electronic properties and steric interactions, making it a valuable compound for targeted synthetic and medicinal applications.

Properties

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGNUIZWSIKGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503773
Record name 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-58-2
Record name Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89315-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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